Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound characterized by a dioxaspiro[2.5]octane core. The molecule features a chlorine substituent at position 2, an ethyl group at position 5, and a methyl ester at position 2. Spirocyclic frameworks are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity and metabolic stability.
Properties
Molecular Formula |
C10H15ClO4 |
|---|---|
Molecular Weight |
234.67 g/mol |
IUPAC Name |
methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO4/c1-3-7-6-9(4-5-14-7)10(11,15-9)8(12)13-2/h7H,3-6H2,1-2H3 |
InChI Key |
MMCTZAXZNSHDDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2(CCO1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable precursor with chloroacetyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting intermediate is then subjected to cyclization to form the spirocyclic structure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may interact with multiple biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Spirocyclic vs. Bicyclic Systems
The target compound’s spirocyclic architecture distinguishes it from bicyclic systems, such as the bicyclo[2.2.2]octane derivative Methyl (2S,3S)-3-((2-(5-chloro-7-fluoro-1H-indol-3-yl)-5-fluoropyrimidin-4-yl)amino)bicyclo[2.2.2]octane-2-carboxylate (10b) . Key differences include:
However, the lack of bulky heteroaromatic groups (e.g., indole in 10b) may reduce target affinity in biological systems .
Functional Group Analysis
- Chlorine vs. Fluorine Substituents : The chlorine at position 2 in the target compound may confer different electronic and steric effects compared to fluorine in 10b. Chlorine’s larger atomic radius could increase steric hindrance, while fluorine’s electronegativity might enhance hydrogen-bonding interactions.
- Ethyl vs. Indole/Pyrimidine Groups : The ethyl group in the target compound is a simple alkyl substituent, contrasting with 10b’s indole-pyrimidine moiety, which is critical for binding influenza PB2 cap . This suggests divergent therapeutic applications.
Biological Activity
Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates a chlorine atom and an ethyl group. This structure not only contributes to its distinctive chemical properties but also suggests potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C11H17ClO4
- Molecular Weight : Approximately 234.67 g/mol
- Structure : The compound features a spirocyclic framework, which is crucial for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially leading to various biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anticancer Potential : The structural features of this compound may allow it to inhibit cancer cell proliferation through interactions with key regulatory proteins involved in cell cycle control.
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study investigating the antimicrobial effects of various dioxaspiro compounds found that this compound demonstrated significant inhibitory activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity Assays :
- In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways, which are critical in programmed cell death.
-
Enzyme Inhibition Studies :
- The compound was evaluated for its ability to inhibit specific enzymes associated with cancer metabolism. Results indicated that it effectively inhibits key metabolic pathways, suggesting potential use as an adjunct in cancer therapy.
Data Table: Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition | |
| Antimicrobial | Escherichia coli | Moderate inhibition | |
| Cytotoxicity | HeLa Cells | Induces apoptosis | |
| Cytotoxicity | MCF-7 Cells | Dose-dependent cytotoxicity | |
| Enzyme Inhibition | Various Enzymes | Effective inhibitor |
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Industrial methods may utilize continuous flow reactors to enhance production efficiency.
Potential applications include:
- Organic Synthesis : As a building block for more complex organic molecules.
- Medicinal Chemistry : Potential use in developing new antimicrobial or anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
